3-Methyl-4-[4-(prop-2-EN-1-yloxy)phenyl]-1-{[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one
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Overview
Description
3-Methyl-4-[4-(prop-2-EN-1-yloxy)phenyl]-1-{[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one is a complex organic compound that features multiple heterocyclic rings. Compounds of this nature often exhibit interesting biological activities and are of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-[4-(prop-2-EN-1-yloxy)phenyl]-1-{[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one likely involves multiple steps, including the formation of the pyrazolo[3,4-B]pyridin-6-one core, the triazolo[4,3-B]pyridazin-6-YL group, and the prop-2-EN-1-yloxyphenyl substituent. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of such a compound would necessitate optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve continuous flow chemistry, use of green solvents, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the prop-2-EN-1-yloxy group.
Reduction: Reduction reactions could target the heterocyclic rings or the double bond in the prop-2-EN-1-yloxy group.
Substitution: Various substitution reactions could occur, especially on the aromatic ring or the heterocyclic cores.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might exhibit interesting pharmacological properties, such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial agents.
Industry
Industrially, it could be used in the development of new materials, such as polymers or advanced coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it modulates a receptor, it could either activate or inhibit the receptor’s signaling pathway.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4-[4-(prop-2-EN-1-yloxy)phenyl]-1H-pyrazolo[3,4-B]pyridin-6-one
- 4-[4-(prop-2-EN-1-yloxy)phenyl]-1-{[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H-pyrazolo[3,4-B]pyridin-6-one
Uniqueness
The unique combination of the triazolo[4,3-B]pyridazin-6-YL group with the pyrazolo[3,4-B]pyridin-6-one core and the prop-2-EN-1-yloxyphenyl substituent likely imparts distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
3-methyl-4-(4-prop-2-enoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O2/c1-3-10-30-15-6-4-14(5-7-15)16-11-19(29)23-21-20(16)13(2)25-28(21)18-9-8-17-24-22-12-27(17)26-18/h3-9,12,16H,1,10-11H2,2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWNASXCPMWDGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)OCC=C)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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